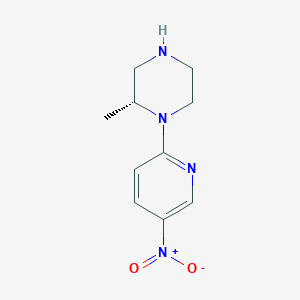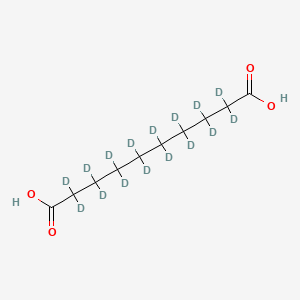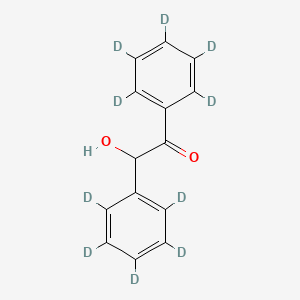
N-(4,6-二甲氧基-2-嘧啶基)-N-(3-(乙磺酰基)-2-吡啶基)脲
描述
N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea (DMPEPU) is a novel synthetic compound with a wide range of applications in scientific research. It is an organic compound with a unique chemical structure that has been used to study a variety of biochemical and physiological processes. DMPEPU has been found to be a useful tool for studying the effects of drugs on the body, as well as for investigating the mechanism of action of various drugs.
科学研究应用
非生物降解和土壤相互作用
光降解和土壤吸附:一项研究考察了该化合物的光化学行为,重点介绍了二氧化硅和粘土矿物等土壤成分如何与其相互作用。结果发现,与天然土壤样品相比,这些矿物可以显着保护该化合物免受光降解 (斯克拉诺等人,2005)。
通过沙质土壤淋洗:对沙质土壤进行的研究表明,该化合物及其主要降解产物可以淋洗这些土壤,从而可能影响水生环境。这一发现强调了将这些化合物纳入农药监测计划并调查其长期生态毒理学效应的重要性 (罗森博姆等人,2010)。
化学转化
亲核取代:一项研究重点关注该化合物在各种化学条件下的转化,包括与不同碱和酸的反应。它强调了该化合物的反应性和在特定条件下形成不同的代谢物 (鲁肖等人,1997)。
除草剂的合成和应用:该化合物已被用于合成新型除草剂,证明了其在农业环境中的相关性。这项研究有助于开发具有作物保护潜在应用的新型农药 (刘彩波,2005)。
环境影响和降解
不同条件下的土壤代谢:对该化合物土壤代谢的研究表明,不同的施肥实践如何影响其在土壤中的半衰期。这项研究对于了解该化合物在农业环境中的环境影响和降解途径至关重要 (鲁肖等人,1997)。
与土壤矿物的相互作用:另一项研究考察了该化合物在粘土矿物上的吸附,发现相互作用机制取决于饱和阳离子的性质和粘土矿物的性质。这项研究提供了对该化合物在不同土壤类型中的环境行为的见解 (卡拉迈等人,1997)。
属性
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-ethylsulfonylpyridin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-4-25(21,22)9-6-5-7-16-12(9)19(13(15)20)14-17-10(23-2)8-11(18-14)24-3/h5-8H,4H2,1-3H3,(H2,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUAHBLGZCTWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=CC=C1)N(C2=NC(=CC(=N2)OC)OC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50769190 | |
| Record name | Rimsulfurondesulfon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50769190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea | |
CAS RN |
138724-53-5 | |
| Record name | N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138724535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimsulfurondesulfon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50769190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4,6-DIMETHOXY-2-PYRIMIDINYL)-N-(3-(ETHYLSULFONYL)-2-PYRIDINYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A2Z4M885M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens to rimsulfuron in the environment?
A1: Rimsulfuron undergoes both photolysis and hydrolysis in the environment []. Photolysis, or degradation by sunlight, is influenced by pH and is faster in alkaline conditions. Hydrolysis, or breakdown by water, is also affected by pH and occurs more rapidly in acidic environments. Interestingly, the commercial formulation of rimsulfuron, Titus®, degrades faster in organic solvents than pure rimsulfuron []. This highlights the potential influence of formulation components on environmental fate. One of the major breakdown products identified under both neutral/alkaline and acidic conditions is N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea [].
Q2: How does the degradation of rimsulfuron in different environments impact its persistence?
A2: The differing degradation rates of rimsulfuron under various environmental conditions (pH, sunlight exposure) suggest that its persistence in the environment is variable []. This variability could lead to different accumulation patterns in different ecosystems. Further research on the persistence and behavior of its breakdown products, like N-(4,6-Dimethoxy-2-pyrimidinyl)-N-(3-(ethylsulfonyl)-2-pyridinyl)urea, is necessary to fully assess the environmental impact of rimsulfuron use.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![Potassium [4-(diethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B1469526.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)




